- Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable ActivityACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106,
Cas no 2785-89-9 (4-Ethylguaiacol)
4-Ethylguaiacol structure
4-Ethylguaiacol Properties
Names and Identifiers
-
- 4-Ethyl-2-methoxyphenol
- 2-Methoxy-4-ethylphenol
- 4-Ethylguaiacol
- 4-Ethyl Guaiacol(natural)
- 2-methoxy-4-ethyphenol
- 4-ethyl-2-methoxy-phenol
- 4-ethyl-guaiacol
- 4-Ethylguaiacol,natural
- 4-Hydroxy-3-methoxy ethylbenzene
- Guaiacyl ethane
- Homocresol
- p-Ethylguaiacol
- PHENOL,4-ETHYL-2-METHOXY
- NSC 82313
- PHENOL, 4-ETHYL-2-METHOXY-
- Guaiacol, 4-ethyl
- 4-Hydroxy-3-methoxyphenylethane
- 4-Hydroxy-3-methoxyethylbenzene
- p-Ethyl-2-methoxyphenol
- 1-Hydroxy-2-methoxy-4-ethylbenzene
- 4-Ethyl-2-metoxy phenol
- Phenol, 2-methoxy-4-ethyl
- C9NFD83BJ5
- CHWNEIVBYREQRF-UHFFFAOYSA-N
- 4-Ethyl-2-methoxyphenol (4-ethylguaiacol)
- 1-HYDROXY-
- 4-Ethylguaiacol,99%
- +Expand
-
- MFCD00038714
- CHWNEIVBYREQRF-UHFFFAOYSA-N
- 1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3
- O(C([H])([H])[H])C1=C(C([H])=C([H])C(=C1[H])C([H])([H])C([H])([H])[H])O[H]
- 2045329
Computed Properties
- 152.08400
- 1
- 2
- 2
- 152.084
- 11
- 114
- 0
- 0
- 0
- 0
- 0
- 1
- 1.7
- 3
- 0
- 29.5
Experimental Properties
- 1.96320
- 29.46000
- n20/D 1.528(lit.)
n20/D 1.529 - 235°C
- 15 °C (lit.)
- Fahrenheit: 226.4 ° f < br / > Celsius: 108 ° C < br / >
- 2436
- Colorless to yellowish oily liquid
- Slightly soluble in water, miscible in oils and ethanol.
- 1.063 g/mL at 25 °C(lit.)
4-Ethylguaiacol Security Information
- GHS07
- 2
- 6.1(b)
- S26-S36-S37/39
- III
- III
- R22; R36/37/38
- 6.1(b)
- Xi
- 2810
- H315,H319,H335
- P261,P305+P351+P338
- warning
- 2-8°C
- III
- 36/37/38
- Warning
- Yes
- 6.1(b)
4-Ethylguaiacol Customs Data
- 2932999099
-
China Customs Code:
2909500000Overview:
2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Ethylguaiacol Price
4-Ethylguaiacol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1C:Si(OEt)4, C:7699-43-6, S:108-29-2, 15 min, rt → 250°C; 5 h, 250°C; 5 min, cooled
1.2S:H2O, 10 min, cooled
1.2S:H2O, 10 min, cooled
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ; rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
1.2 Reagents: Water ; rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ; rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ; rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, rt → reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ; rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ; rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: Alumina , Molybdenum nitride (Mo2N) Solvents: Ethanol ; 6 h, 10.6 MPa, 553 K
Reference
Common Pathways in Ethanolysis of Kraft Lignin to Platform Chemicals over Molybdenum-Based Catalysts
ACS Catalysis,
2015,
5(8),
4803-4813
,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol , Water ; 8 h, 300 °C
Reference
From lignin-derived bio-oil to lignin-g-polyacrylonitrile nanofiber: High lignin substitution ratio and maintaining good nanofiber morphology
Polymer Testing,
2020,
81,
,
Synthetic Circuit 8
Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
Synthetic Circuit 9
Reaction Conditions
1.1 Catalysts: Choline chloride , Imidazole ; 150 °C
Reference
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
International Journal of Biological Macromolecules,
2021,
193,
319-327
,
Synthetic Circuit 10
Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Silica Solvents: Ethanol ; 4 h, 290 °C
Reference
Catalytic depolymerization of Kraft lignin to high yield alkylated-phenols over CoMo/SBA-15 catalyst in supercritical ethanol
RSC Advances,
2023,
13(43),
30022-30039
,
Synthetic Circuit 12
Reaction Conditions
1.1 Catalysts: Ruthenium , Carbon Solvents: Ethanol ; 100 °C
Reference
Antimicrobial Properties of Corn Stover Lignin Fractions Derived from Catalytic Transfer Hydrogenolysis in Supercritical Ethanol with a Ru/C Catalyst
ACS Sustainable Chemistry & Engineering,
2020,
8(50),
18455-18467
,
4-Ethylguaiacol Raw materials
- 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
- Ethyl bromoacetate
- Veratraldehyde
- Ethyl 2-(2-methoxyphenoxy)acetate
- Sulfate Lignin
- Guaiacol
- Lignin
- Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
4-Ethylguaiacol Preparation Products
- Benzyl alcohol (100-51-6)
- Benzaldehyde (100-52-7)
- Anisole (100-66-3)
- 2-Phenoxyethyl isobutyrate (103-60-6)
- 4-Methylbenzaldehyde (104-87-0)
- Vinyl Propionate (stabilized with MEHQ) (105-38-4)
- 2-Methyl-2-cyclopentenone (1120-73-6)
- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)
- 2-Methoxy-3,4,5-trimethylphenol (1195652-69-7)
- Cyclopentanone (120-92-3)
- Vanillin (121-33-5)
- 4-Ethylphenol (123-07-9)
- 2(1H)-Pyrimidinone,5-(1-methylpropyl)-, (S)- (9CI) (127473-64-7)
- Syringaldehyde (134-96-3)
- 4-ethyl-2,6-dimethoxyphenol (14059-92-8)
- 2'-Hydroxy-5'-methylacetophenone (1450-72-2)
- 4-Methoxy-1-ethylbenzene (1515-95-3)
- 2-Ethyl-5-methylphenol (1687-61-2)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- 2-methoxy-3-methylphenol (18102-31-3)
- 3,4-Dimethoxyphenol (2033-89-8)
- 2-Methyl-1H-indene (2177-47-1)
- Homovanillyl alcohol (2380-78-1)
- 2,3-Dihydroxybenzaldehyde (24677-78-9)
- Phenol, 3-ethoxy-5-methyl- (24741-99-9)
- Acetosyringone (2478-38-8)
- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)
- 4-Vinylphenol (2628-17-3)
- 3,5-Dimethylbenzyl alcohol (27129-87-9)
- 3-methylcyclopent-2-en-1-one (2758-18-1)
- 4-ethenyl-1,2-dimethylbenzene (27831-13-6)
- 2-Methoxy-4-propylphenol (2785-87-7)
- 4-Ethylguaiacol (2785-89-9)
- 4-Ethylresorcinol (2896-60-8)
- [(E)-prop-1-enyl]benzene (300-57-2)
- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)
- 4-Hydroxy-3-methoxyphenylacetic Acid (306-08-1)
- Benzenemethanol, a,a-dimethyl-, 1-acetate (3425-72-7)
- 2-Ethyl-4-methylphenol (3855-26-3)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- 4-Hydroxy-2-methylbenzaldehyde (41438-18-0)
- 1,2-Dihydroxyindane (4370-02-9)
- 2,4,5-TRIMETHYLBENZYL ALCOHOL (4393-05-9)
- 4-Methylcatechol (452-86-8)
- 3-Methylcatechol (488-17-5)
- 3,4-Dimethoxytoluene (494-99-5)
- Indane (496-11-7)
- Coumaran (496-16-2)
- 2,4,5-trimethylphenol (496-78-6)
- 4,5-Dimethylbenzene-1,3-diol (527-55-9)
- 2,4,6-Trimethylphenol (527-60-6)
- 3-(4-Hydroxyphenyl)propionic Acid Methyl Ester (5597-50-2)
- 2,6-Dimethoxytoluene (5673-07-4)
- 2-(4-Hydroxy-3-methoxyphenyl)acetaldehyde (5703-24-2)
- Phenol,2-methoxy-6-(2-propen-1-yl)- (579-60-2)
- 2,6-Dimethylnaphthalene (581-42-0)
- 4-Ethyl-1,2-dimethoxybenzene (5888-51-7)
- 1,2-Dimethoxy-4-propylbenzene (5888-52-8)
- 4-Methylbenzyl alcohol (589-18-4)
- Benzene, 4-butyl-1,2-dimethoxy- (59056-76-7)
- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)
- Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate (60563-13-5)
- 2,3-Xylohydroquinone (608-43-5)
- 2-Ethyl Toluene (611-14-3)
- Ethyl Hydroferulate (61292-90-8)
- Ethyl vanillate (617-05-0)
- 3-Ethyltoluene (620-14-4)
- 3-Ethylphenol (620-17-7)
- 1,2,3-Trimethoxybenzene (634-36-6)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- 4-Propylphenol (645-56-7)
- 4-allyl-2,6-dimethoxyphenol (6627-88-9)
- 2,6-dimethoxy-4-propylphenol (6766-82-1)
- 2,3,5-Trimethyphenol (697-82-5)
- 1-Methyl-1H-indene (767-59-9)
- 4-Ethylbenzyl alcohol (768-59-2)
- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)
- Gigantol (83088-28-2)
- 2',4'-Dimethoxypropiophenone (831-00-5)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 2-Methylbenzyl alcohol (89-95-2)
- 2-Ethylphenol (90-00-6)
- 2-Hydroxybenzaldehyde (90-02-8)
- Guaiacol (90-05-1)
- 2,6-Dimethoxyphenol (91-10-1)
- Veratrole (91-16-7)
- 2-Cyclopentenone (930-30-3)
- Methyl Eugenol (93-15-2)
- 3-Methoxycatechol (934-00-9)
- 2-Methoxy-4-methylphenol (93-51-6)
- Indene (95-13-6)
- 1-methylcyclopenta-1,3-diene (96-39-9)
- Eugenol (97-53-0)
- Isoeugenol (97-54-1)
- Methyl Paraben (99-76-3)
4-Ethylguaiacol Suppliers
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4-Ethylguaiacol Related Literature
-
Yi Fang,Yogeswaran Umasankar,Ramaraja P. Ramasamy Analyst 2014 139 3804
-
Stephanie Elisabeth Klein,Jessica Rumpf,Peter Kusch,Rolf Albach,Matthias Rehahn,Steffen Witzleben,Margit Schulze RSC Adv. 2018 8 40765
-
Song Li,Wenzhi Li,Qi Zhang,Riyang Shu,Huizhen Wang,Haosheng Xin,Longlong Ma RSC Adv. 2018 8 1361
-
Chun-Hui Zhou,Xi Xia,Chun-Xiang Lin,Dong-Shen Tong,Jorge Beltramini Chem. Soc. Rev. 2011 40 5588
-
Y. Zhang,Z. B. He,L. Xue,D. M. Chu,J. Mu RSC Adv. 2016 6 12850
-
Manoj Kumar Jindal,Mithilesh Kumar Jha RSC Adv. 2016 6 41772
-
7. Walnut (Juglans regia L.) shell pyroligneous acid: chemical constituents and functional applicationsAli Jahanban-Esfahlan,Ryszard Amarowicz RSC Adv. 2018 8 22376
-
Junfeng Feng,Jianchun Jiang,Zhongzhi Yang,Qiuli Su,Kui Wang,Junming Xu RSC Adv. 2016 6 95698
-
9. Enhancing the quality of bio-oil from catalytic pyrolysis of kraft black liquor ligninJiao Chen,Chao Liu,Shubin Wu,Jiajin Liang,Ming Lei RSC Adv. 2016 6 107970
-
Calvin Mukarakate,Xiaodong Zhang,Alexander R. Stanton,David J. Robichaud,Peter N. Ciesielski,Kara Malhotra,Bryon S. Donohoe,Erica Gjersing,Robert J. Evans,David S. Heroux,Ryan Richards,Kristiina Iisa,Mark R. Nimlos Green Chem. 2014 16 1444
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(CAS:2785-89-9)4-Ethyl-2-methoxyphenol
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200kg
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Amadis Chemical Company Limited
(CAS:2785-89-9)4-Ethylguaiacol
99%/99%
500g/1kg
164.0/297.0